(R)-1-phenylethyl acetate

Biocatalysis Chiral resolution Enantioselective transesterification

(R)-1-Phenylethyl acetate (CAS 16197-92-5), also known as (+)-Styrallyl acetate, is the single R-enantiomer of a chiral aromatic ester. It is a key structural component of several biologically active compounds and a high-value chiral building block used in both academic and industrial research.

Molecular Formula C10H12O2
Molecular Weight 164.2
CAS No. 16197-92-5
Cat. No. B1147902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-phenylethyl acetate
CAS16197-92-5
Synonyms1R-Styrallyl acetate
Molecular FormulaC10H12O2
Molecular Weight164.2
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(=O)C
InChIInChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-1-Phenylethyl Acetate (CAS 16197-92-5) Is Not Just Another Acetate Ester: A Procurement-Focused Primer


(R)-1-Phenylethyl acetate (CAS 16197-92-5), also known as (+)-Styrallyl acetate, is the single R-enantiomer of a chiral aromatic ester. It is a key structural component of several biologically active compounds and a high-value chiral building block used in both academic and industrial research. Unlike its racemic (CAS 93-92-5) or S-enantiomer (CAS 16197-93-6) counterparts, the R-enantiomer exhibits distinct stereochemical interactions in enzymatic [1], olfactory , and environmental [2] systems, making it a critical procurement choice for applications demanding high stereochemical fidelity.

Why (R)-1-Phenylethyl Acetate Cannot Be Swapped with the Racemate or S-Enantiomer: The Critical Risks


The substitution of (R)-1-phenylethyl acetate with the cheaper, more common racemic mixture (CAS 93-92-5) or the S-enantiomer (CAS 16197-93-6) is not a simple cost-saving measure—it is a high-risk scientific and industrial decision. In enzymatic systems, the S-enantiomer can be generated with >99% optical purity by certain proteases, but the R-enantiomer is the desired product of specific hydrolases and transesterification reactions, with different stereoselectivities reported across biocatalysts [1]. In environmental fate studies, the R-enantiomer is preferentially hydrolyzed in plants, while the S-enantiomer is not, leading to different environmental half-lives [2]. These stereospecific differences can invalidate experimental results, alter reaction kinetics, or cause batch-to-batch inconsistency in industrial formulations.

(R)-1-Phenylethyl Acetate: Quantitative Evidence for Strategic Procurement Decisions


Enantioselective Transesterification: Achieving >99% ee (R)-1-Phenylethyl Acetate from the Racemate Using Esterase BSE01281

When selecting a biocatalyst for the preparation of optically pure (R)-1-phenylethyl acetate, the choice of enzyme is critical. The esterase BSE01281 from Bacillus sp. SCSIO 15121 demonstrates a stark preference for the R-enantiomer. This enzyme efficiently catalyzes the transesterification of racemic 1-phenylethanol to yield (R)-1-phenylethyl acetate with an enantiomeric excess (ee) exceeding 99% at a conversion of 42% after 96 hours. In contrast, under the same conditions, the S-enantiomer is produced with an ee >95% at a conversion of 49% in just 8 hours via direct hydrolysis of the racemic acetate [1].

Biocatalysis Chiral resolution Enantioselective transesterification

Kinetic Resolution of (±)-1-Phenylethyl Acetate: Proteases from Deep-Sea Bacillus sp. DL-2 Generate S-Enantiomer with Record-High 99.8% Optical Purity, but R-Alcohol Remains the Primary Target

The enantiopreference of biocatalysts is not universal. The extracellular proteases from the deep-sea bacterium Bacillus sp. DL-2 exhibit a strong preference for the S-enantiomer during the asymmetric hydrolysis of (±)-1-phenylethyl acetate. This process yields (S)-1-phenylethyl acetate with an exceptional optical purity of 99.8%, which was reported as the highest optical purity achieved for this enantiomer to date. Conversely, the (R)-1-phenylethanol product was obtained with an optical purity of 96% and a yield of 41% [1].

Marine biocatalysis Kinetic resolution Enantioselective hydrolysis

Optical Rotation as a Definitive Identity Marker: Distinguishing (R)-1-Phenylethyl Acetate from the Racemate

The specific optical rotation is a fundamental, quantitative property that unequivocally distinguishes (R)-1-phenylethyl acetate from its racemic mixture. The R-enantiomer exhibits a specific optical rotation of -114° to -118° (c=1, water, 20°C, 589 nm) , whereas the racemate has a specific rotation of 0°. This property serves as a rapid and reliable quality control metric to verify enantiomeric purity upon receipt.

Analytical chemistry Quality control Chiral purity

Differential Environmental Fate: The R-Enantiomer is Preferentially Hydrolyzed in Plant Systems

In environmental systems, chirality dictates degradation pathways. Studies on the fate of chiral esters in plants reveal that the R-enantiomer of 1-phenylethyl acetate undergoes stereoselective hydrolysis, whereas the S-enantiomer does not. This difference leads to divergent environmental half-lives and accumulation profiles for each enantiomer [1].

Environmental fate Enantioselective degradation Chiral agrochemicals

When to Procure (R)-1-Phenylethyl Acetate: High-Value Application Scenarios Informed by Evidence


Asymmetric Synthesis and Chiral Building Block Research

When used as a starting material or intermediate in asymmetric synthesis, the high enantiomeric purity (>99% ee) of (R)-1-phenylethyl acetate, as demonstrated by its enzymatic resolution, ensures that downstream products maintain stereochemical integrity [1]. This is critical for the synthesis of pharmaceuticals, agrochemicals, and natural products where biological activity is stereospecific.

Biocatalyst Screening and Development

The compound's well-characterized behavior with various esterases, lipases, and proteases makes it an ideal standard substrate for discovering and engineering new enantioselective biocatalysts. Researchers can use the pure R-enantiomer to calibrate assays, measure enantioselectivity (E-values), and screen for enzymes with complementary enantiopreference, as highlighted by the divergent product distributions from Bacillus sp. DL-2 and SCSIO 15121 [2].

Enantioselective Environmental Fate Studies

The differential hydrolysis of the R- and S-enantiomers in plant systems makes the pure R-enantiomer an essential tool for environmental fate studies [3]. Its use allows researchers to precisely trace degradation pathways and quantify half-lives without the confounding effects of the S-enantiomer, providing data critical for the registration and risk assessment of chiral agrochemicals and pollutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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